molecular formula C11H7F2N3O2 B8480545 N-(3,5-difluorophenyl)-3-nitro-pyridin-2-amine

N-(3,5-difluorophenyl)-3-nitro-pyridin-2-amine

Cat. No.: B8480545
M. Wt: 251.19 g/mol
InChI Key: CYTCJWMAQBXXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-3-nitro-pyridin-2-amine is a useful research compound. Its molecular formula is C11H7F2N3O2 and its molecular weight is 251.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7F2N3O2

Molecular Weight

251.19 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C11H7F2N3O2/c12-7-4-8(13)6-9(5-7)15-11-10(16(17)18)2-1-3-14-11/h1-6H,(H,14,15)

InChI Key

CYTCJWMAQBXXIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed solution of 2-chloro-3-nitro-pyridine (2.7 g, 17.03 mmol) and 3,5-difluoro aniline (2.0 g, 15.5 mmol) in dimethylacetamide (50 mL) was added cesium carbonate (10 g, 30.98 mmol) and was further degassed with nitrogen for 10 min. To the mixture was added xanthophos (448 mg, 0.77 mmol) and Pd2 (dba)3 (851 mg, 0.92 mmol) and stirred at 100° C. for 16 h. After completion of the reaction, water (100 mL) was added and the mixture extracted with EtOAc (500 mL). The organic phase was dried over sodium sulfate and concentrated to provide the crude material, which was purified by column chromatography using 0-5% EtOAc in hexane to yield N-(3,5-difluorophenyl)-3-nitro-pyridin-2-amine: LC-MS (ESI) m/z 250.1 [M−H]−.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
851 mg
Type
catalyst
Reaction Step Three

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